3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
3-Hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrol-2(5H)-one core. Key steps may include:
Thiazolization: The incorporation of the thiazol-2-yl group.
Hydroxylation: The addition of the hydroxyl group at the 3-position.
Isopropyl Group Introduction: The attachment of the 4-isopropylphenyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic steps for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the thiazol-2-yl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of analogs with different substituents at the thiazol-2-yl position.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery.
Industry: It may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: Lacks the 4-methylbenzoyl group.
3-Hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: Contains a thiophene group instead of a methyl group.
Uniqueness: The presence of the 4-methylbenzoyl group in this compound distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
This comprehensive overview highlights the significance of 3-Hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one in scientific research and its potential applications across various fields
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-14(2)16-8-10-17(11-9-16)20-19(21(27)18-6-4-15(3)5-7-18)22(28)23(29)26(20)24-25-12-13-30-24/h4-14,20,27H,1-3H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONZNSORGVXTEL-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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